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hydroxymethylquinoline

CAS No.: 168154-44-7

Cat. No.: B573408

Get Quote

Strategic Overview & Retrosynthetic Analysis
The synthesis of highly functionalized heteroaryl quinolines is a cornerstone of modern

medicinal chemistry, often yielding potent kinase inhibitors and receptor modulators. The target

molecule, 4-(Furan-3-yl)-7-hydroxymethylquinoline (CAS: 168154-44-7), presents a unique

synthetic challenge due to the presence of two distinct functional domains: an electron-rich

furan-3-yl moiety at the C4 position and a reactive hydroxymethyl group at the C7 position.

To construct this molecule efficiently, we employ a highly convergent, two-step retrosynthetic

strategy starting from the commercially available building block, methyl 4-chloroquinoline-7-

carboxylate.

Regioselective Arylation: The C4-chloride is displaced via a Suzuki-Miyaura cross-coupling

with furan-3-boronic acid.

Chemoselective Reduction: The C7-methyl ester is subsequently reduced to a primary

alcohol without over-reducing the quinoline core or disturbing the furan ring.
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Figure 1: Two-step convergent synthetic route to 4-(Furan-3-yl)-7-hydroxymethylquinoline.

Mechanistic Insights & Causality (E-E-A-T)
As an Application Scientist, it is critical to understand why specific reagents are chosen,

ensuring the protocol is both robust and reproducible.

Causality in the Suzuki-Miyaura Coupling (Step 1): The C4 position of the quinoline ring is

electronically activated for oxidative addition by the adjacent nitrogen atom[1]. However,

coupling a bulky heteroaryl group like furan-3-boronic acid requires a catalyst that can handle

steric hindrance while preventing rapid protodeboronation of the boronic acid. We utilize

Pd(dppf)Cl₂ because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large

bite angle, which accelerates the reductive elimination step and stabilizes the palladium

intermediate[2]. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure complete

dissolution of both the organic substrates and the inorganic base (K₂CO₃).

Causality in the Chemoselective Reduction (Step 2): Converting the C7-methyl ester to a

primary alcohol requires careful reagent selection. While Lithium Aluminum Hydride (LiAlH₄) is

a classic ester-reducing agent, it poses a severe risk of over-reducing the electron-deficient

quinoline ring at elevated temperatures. Instead, we utilize Diisobutylaluminum hydride (DIBAL-

H). When used in excess (≥2.5 equivalents) at 0 °C to room temperature, DIBAL-H cleanly

reduces the ester to the primary alcohol via a stable aluminum acetal intermediate[3],[4]. This

method completely preserves the integrity of both the quinoline core and the furan ring.

Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each

step is self-validating before proceeding to the next.
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Step 1: Synthesis of Methyl 4-(furan-3-yl)quinoline-7-
carboxylate
Objective: Regioselective C-C bond formation via Palladium catalysis.

Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

methyl 4-chloroquinoline-7-carboxylate (1.0 equivalent, e.g., 5.0 mmol), furan-3-boronic acid

(1.3 equivalents, 6.5 mmol), K₂CO₃ (2.5 equivalents, 12.5 mmol), and Pd(dppf)Cl₂ (0.05

equivalents, 0.25 mmol).

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill

with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert

atmosphere.

Solvent Addition: Via syringe, add degassed 1,4-Dioxane (20 mL) and degassed deionized

water (5 mL) to achieve a 4:1 v/v ratio.

Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous

stirring for 8 hours.

In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in LC-MS grade

acetonitrile, and analyze. The reaction is complete when the starting material mass (m/z

222.0) is entirely consumed and replaced by the product mass (m/z 254.1).

Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50

mL) and filter through a short pad of Celite to remove palladium black. Transfer to a

separatory funnel, wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over

anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography

(Gradient: 10% to 40% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of 4-(Furan-3-yl)-7-
hydroxymethylquinoline
Objective: Chemoselective ester reduction and aluminum emulsion quenching.

Substrate Preparation: Dissolve the purified methyl 4-(furan-3-yl)quinoline-7-carboxylate (1.0

equivalent, e.g., 3.0 mmol) in anhydrous THF (15 mL) in a flame-dried round-bottom flask
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under a Nitrogen atmosphere.

Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0

°C for 10 minutes.

DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M solution in THF, 3.0

equivalents, 9.0 mL) dropwise over 15 minutes to prevent localized heating.

Reaction Execution: Remove the ice bath and allow the reaction to warm to room

temperature. Stir for 3 hours.

In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.4)

should disappear, replaced by a highly polar spot (Rf ~0.15) visible under UV (254 nm).

Rochelle's Salt Quench (Critical Step): Cool the flask back to 0 °C. Carefully quench the

unreacted DIBAL-H by adding saturated aqueous Rochelle's salt (Potassium sodium tartrate)

solution (15 mL) dropwise. Caution: Vigorous gas evolution will occur. Stir the resulting

gelatinous mixture vigorously at room temperature for 1-2 hours until two distinct, clear

phases form.

Extraction & Isolation: Extract the aqueous phase with EtOAc (3 × 20 mL). Combine the

organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in

vacuo. Purify via short-column chromatography (DCM/MeOH 95:5) to afford the final target,

4-(Furan-3-yl)-7-hydroxymethylquinoline.
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Figure 2: Step-by-step laboratory workflow for the DIBAL-H reduction and aluminum salt

quench.
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Quantitative Data & Analytics
To ensure reproducibility, the following tables summarize the critical reaction parameters and

expected analytical signatures for self-validation.

Table 1: Reaction Parameters and Expected Yields

Step
Reaction
Type

Catalyst /
Reagent

Solvent
System

Temp Time
Expected
Yield

1
Suzuki-

Miyaura

Pd(dppf)Cl

₂ (5 mol%),

K₂CO₃

1,4-

Dioxane/H₂

O (4:1)

90 °C 8 h 75 – 85%

2
Ester

Reduction

DIBAL-H

(3.0 eq, 1.0

M in THF)

Anhydrous

THF
0 °C → RT 3 h 80 – 90%

Table 2: Analytical Tracking and Characterization

Intermediate /
Product

Target Mass (ESI+)
Key ¹H NMR
Signatures
(Expected)

TLC Rf (Hex/EtOAc
1:1)

Starting Material 222.0 [M+H]⁺

~3.95 ppm (s, 3H, -

OCH₃), ~7.5 ppm (d,

1H, C3-H)

~ 0.60

Intermediate (Step 1) 254.1 [M+H]⁺

~3.95 ppm (s, 3H, -

OCH₃), ~7.8 & 8.2

ppm (furan protons)

~ 0.40

Final Target (Step 2) 226.1 [M+H]⁺

~4.85 ppm (s, 2H, -

CH₂OH), absence of -

OCH₃ peak

~ 0.15
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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